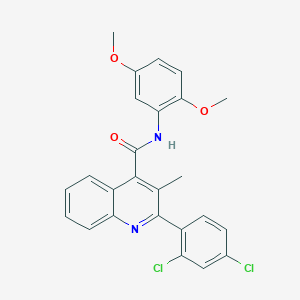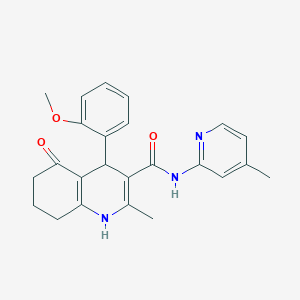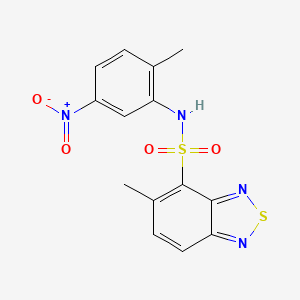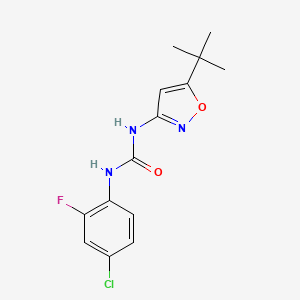
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been shown to have significant biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a key signaling molecule involved in cell growth and proliferation. In addition, this compound also inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has a number of significant biochemical and physiological effects. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of research could focus on developing new analogs of this compound that have improved anti-cancer properties and reduced toxicity. Another area of research could focus on exploring the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for cancer therapy.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the reaction between 2,4-dichlorobenzonitrile and 2,5-dimethoxyaniline, followed by the addition of methyl-3-quinolinecarboxylate. The resulting product is then purified using column chromatography. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-14-23(25(30)29-21-13-16(31-2)9-11-22(21)32-3)18-6-4-5-7-20(18)28-24(14)17-10-8-15(26)12-19(17)27/h4-13H,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRARNQWSLGQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)


![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)